molecular formula C21H19BrFN3O4S B5554318 N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide

Cat. No. B5554318
M. Wt: 508.4 g/mol
InChI Key: QGPMBJNVZDDNKR-WYMPLXKRSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the use of microwave irradiation to facilitate the reaction process. A study on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides highlighted the efficiency of microwave irradiation in forming these compounds, showcasing a method that could potentially apply to our compound of interest (Gul et al., 2016).

Molecular Structure Analysis

The crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, including various substituents, provide insight into the conformational preferences and hydrogen-bonding patterns of similar molecules. These studies reveal almost linear central parts of the molecules and syn conformations of the N-H and C=O bonds in the amide group, which could be relevant to understanding the structure of the target compound (Purandara et al., 2018).

Chemical Reactions and Properties

The reactivity of benzenesulfonamide derivatives can be explored through their involvement in various chemical reactions. For instance, the N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant in the presence of a copper catalyst demonstrates the potential chemical transformations these molecules can undergo, which may also apply to our specific compound (Yi et al., 2020).

Physical Properties Analysis

Although direct information on the physical properties of the specific compound is scarce, studies on related molecules suggest that factors such as crystal packing, molecular conformation, and intermolecular interactions significantly influence their physical characteristics. Investigations into the crystal structures of similar compounds provide valuable data on these aspects (Suchetan et al., 2015).

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives can be inferred from their synthesis, reactivity, and interaction patterns. For example, the synthesis and inhibitory effects of 4-(2-substituted hydrazinyl)benzenesulfonamides against carbonic anhydrase enzymes reveal insights into the functional capabilities and potential applications of these molecules in medicinal chemistry (Gul et al., 2016).

Scientific Research Applications

Structural Analysis and Characterization

The crystal structures and Hirshfeld surface analysis of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, including those with substituents similar to the compound , have been thoroughly investigated. These studies reveal the molecules' conformations, hydrogen-bonding patterns, and intermolecular interactions, providing foundational knowledge for understanding their physical properties and interactions with biological targets (Purandara, Foro, & Gowda, 2018).

Synthesis Methodologies

Research into the synthesis of 3-substituted furans by directed lithiation and palladium-catalyzed coupling demonstrates techniques relevant to constructing complex molecules containing furan rings, akin to the bromo-furyl component of the compound (Ennis & Gilchrist, 1990). Additionally, the development of 4-(2-substituted hydrazinyl)benzenesulfonamides through microwave irradiation illustrates modern, efficient methods for creating compounds with potential biological activities, including those related to carbonic anhydrase inhibition (Gul et al., 2016).

Potential Biological Activities

The synthesis and characterization of sulfonamide derivatives, including computational studies, lay the groundwork for understanding their biological activities and interactions with enzymes or receptors. This includes investigating their inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2), a target for anti-inflammatory and analgesic drugs (Hashimoto et al., 2002). Moreover, the synthesis of methylbenzenesulfonamide CCR5 antagonists highlights the potential of sulfonamide derivatives in developing therapeutic agents for HIV-1 infection prevention (De-ju, 2015).

properties

IUPAC Name

N-[(E)-(4-bromo-5-methylfuran-2-yl)methylideneamino]-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrFN3O4S/c1-14-7-9-17(10-8-14)31(28,29)26(20-6-4-3-5-19(20)23)13-21(27)25-24-12-16-11-18(22)15(2)30-16/h3-12H,13H2,1-2H3,(H,25,27)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPMBJNVZDDNKR-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC(=C(O2)C)Br)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC(=C(O2)C)Br)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{(2E)-2-[(4-bromo-5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide (non-preferred name)

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